![molecular formula C11H20N2O2 B1523413 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 194032-49-0](/img/structure/B1523413.png)
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Descripción general
Descripción
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
The exact mode of action of Tert-butyl 3,6-diazabicyclo[32It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 3,6-diazabicyclo[32These properties are crucial for understanding the compound’s bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl 3,6-diazabicyclo[32More research is needed to understand the specific effects of this compound .
Actividad Biológica
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 194032-49-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-lactamases. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure that is critical for its biological activity, particularly in inhibiting β-lactamases.
This compound acts primarily as a β-lactamase inhibitor, which allows β-lactam antibiotics to remain effective against resistant bacterial strains. The mechanism involves reversible binding to the active site of β-lactamases, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics .
Biological Activity and Efficacy
Recent studies have demonstrated the compound's efficacy against various Gram-negative bacteria known for their resistance to conventional treatments:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Pseudomonas aeruginosa | <0.125 | |
Acinetobacter baumannii | 0.25 | |
Klebsiella pneumoniae | 0.5 |
These results indicate that this compound has a promising profile as an adjunct therapy in treating infections caused by multi-drug resistant organisms.
Case Studies
-
In Vivo Efficacy Against Resistant Strains :
- A study evaluated the effectiveness of this compound in combination with meropenem against Acinetobacter baumannii in mouse models.
- Results showed a significant reduction in bacterial load compared to controls, suggesting that this compound can restore the efficacy of existing antibiotics against resistant strains .
-
Structure-Activity Relationship (SAR) :
- Research into the structure-activity relationship of various DBO derivatives has indicated that modifications at specific positions can enhance antibacterial activity.
- For instance, derivatives with additional functional groups at the C2 position exhibited increased potency against KPC-2 carbapenemase-producing bacteria .
Safety and Toxicology
While the biological efficacy is promising, safety profiles must also be considered:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) are associated with this compound .
- Storage Conditions : Recommended storage is in a dark place at temperatures between 2°C and 8°C to maintain stability and prevent degradation .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is characterized by the following chemical properties:
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- InChI Key : CSQBUSQTOWHXLW-UHFFFAOYSA-N
- Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C to maintain stability .
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds similar to tert-butyl 3,6-diazabicyclo[3.2.1]octane derivatives exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, research has shown that these compounds can induce apoptosis in cancer cell lines .
- Neuroprotective Effects : Research has suggested that bicyclic compounds can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of tert-butyl 3,6-diazabicyclo[3.2.1]octane may contribute to its ability to cross the blood-brain barrier .
Organic Synthesis Applications
- Building Block in Synthesis : this compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules due to its unique bicyclic structure that allows for various functionalization reactions .
- Catalytic Applications : The compound has been explored for its potential role as a catalyst in various organic reactions, enhancing reaction rates and selectivity in synthetic pathways .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate, and how can stereochemical fidelity be ensured?
- Methodology : Enantioselective synthesis is critical for obtaining the desired stereoisomer. Techniques such as asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can be employed during cyclization steps. For functional group transformations (e.g., oxidation or reduction), reagents like LiAlH4 or KMnO4 should be selected based on compatibility with the bicyclic scaffold. Monitoring reaction progress via HPLC or TLC ensures purity .
- Key Data :
Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Cyclization | Chiral catalyst, THF, 0°C | 65–75 | ≥98% |
Oxidation | KMnO4, H2O/acetone | 80 | 95% |
Q. How can the structural integrity of this compound be confirmed?
- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to verify the bicyclic framework and substituent positions. X-ray crystallography provides definitive stereochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools (e.g., DFT calculations) can corroborate experimental NMR shifts .
- Example : A reported analog showed characteristic NMR peaks at δ 1.45 ppm (tert-butyl) and δ 3.2–3.8 ppm (bridged N–CH2 groups) .
Q. What strategies are effective for functionalizing the bicyclic scaffold of this compound?
- Methodology : The tert-butyloxycarbonyl (Boc) group allows selective deprotection for amine functionalization. Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups. Reductive amination or acylation modifies secondary amines .
- Example : Oxidation of a formyl-substituted analog yielded carboxylic acids, enabling conjugation with pharmacophores .
Advanced Research Questions
Q. How can the biological activity of this compound derivatives be evaluated in cancer models?
- Methodology :
- In vitro : Perform MTT assays on cancer cell lines (e.g., LNCaP or PC3 prostate cancer cells) to assess cytotoxicity. Flow cytometry detects apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- In vivo : Use xenograft mouse models to evaluate tumor suppression. Dose-dependent studies (2–5 mg/kg) and survival analysis are critical .
- Key Findings :
Derivative | IC50 (μM) | Apoptosis Induction (%) | Tumor Volume Reduction (%) |
---|---|---|---|
Analog A | 20.5 ± 1.2 | 45.3 | 62 |
Analog B | 12.8 ± 0.9 | 58.7 | 78 |
Q. What mechanistic insights can be gained into the compound’s interaction with cellular targets?
- Methodology :
- Protein Expression : Western blotting quantifies cyclin D1, p21, and caspase-3 levels. For example, a 30 μM dose of a related compound increased p21 expression by 3-fold in LNCaP cells .
- Molecular Docking : Simulate binding to nicotinic acetylcholine receptors (nAChRs) or kinases using AutoDock Vina. Compare with known agonists (e.g., α7 nAChR ligands) .
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?
- Methodology :
- Core Modifications : Vary substituents at the 3- and 6-positions to assess impact on bioavailability and target affinity.
- Pharmacokinetics : Measure logP (octanol-water partition coefficient) and metabolic stability using liver microsomes.
- SAR Trends :
Substituent | logP | Metabolic Half-life (h) | IC50 (μM) |
---|---|---|---|
-H | 1.2 | 2.1 | >50 |
-CH3 | 1.8 | 3.5 | 28.4 |
-CF3 | 2.5 | 5.7 | 12.8 |
Q. Contradictions and Limitations
- Stereochemical Variability : Some studies report conflicting yields in enantioselective synthesis due to solvent polarity or catalyst loading differences .
- Biological Data : While analogs show promise in prostate cancer models, their efficacy in other cancers (e.g., breast or lung) remains understudied .
Propiedades
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUSQTOWHXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705465 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-49-0 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.